

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of (3-Aminopyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177

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## Abstract

This document provides a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) characterization of **(3-Aminopyridin-2-yl)methanol**. It includes predicted spectral data based on the analysis of structurally related compounds, comprehensive experimental protocols for sample preparation and data acquisition, and a visual representation of the molecule's structure and key NMR correlations. This application note serves as a practical resource for the unambiguous identification and structural elucidation of this important pyridine derivative.

## Introduction

**(3-Aminopyridin-2-yl)methanol** is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The presence of amino and hydroxymethyl functional groups on the pyridine ring offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount for ensuring the identity and purity of this compound in any research and development setting. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules

in solution. This note details the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral characteristics and provides standardized protocols for their acquisition.

## Predicted NMR Spectral Data

Due to the absence of a publicly available, complete experimental dataset for **(3-Aminopyridin-2-yl)methanol**, the following  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are predicted based on the known chemical shifts of 3-aminopyridine, 2-(hydroxymethyl)pyridine, and related substituted pyridines. The predicted values account for the electronic effects of the amino (-NH<sub>2</sub>) and hydroxymethyl (-CH<sub>2</sub>OH) groups on the pyridine ring.

### Predicted $^1\text{H}$ NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.85	dd	J = 4.5, 1.5 Hz	H-6
~7.05	dd	J = 7.5, 1.5 Hz	H-4
~6.80	dd	J = 7.5, 4.5 Hz	H-5
~5.40	t	J = 5.5 Hz	-OH
~5.10	s (broad)	-	-NH <sub>2</sub>
~4.50	d	J = 5.5 Hz	-CH <sub>2</sub> -

### Predicted $^{13}\text{C}$ NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.0	C-2
~142.0	C-6
~138.0	C-3
~122.0	C-4
~118.0	C-5
~60.0	-CH <sub>2</sub> OH

## Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of **(3-Aminopyridin-2-yl)methanol**.

## Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **(3-Aminopyridin-2-yl)methanol**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (-OH and -NH<sub>2</sub>).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube.

## NMR Data Acquisition

These are general parameters for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

### <sup>1</sup>H NMR Spectroscopy:

- Pulse Sequence: A standard single-pulse sequence (e.g., ' zg30' on Bruker instruments).

- Number of Scans (NS): 16-64 scans.
- Relaxation Delay (D1): 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans (NS): 1024 or more, depending on the sample concentration.
- Relaxation Delay (D1): 2 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

## Data Processing and Referencing

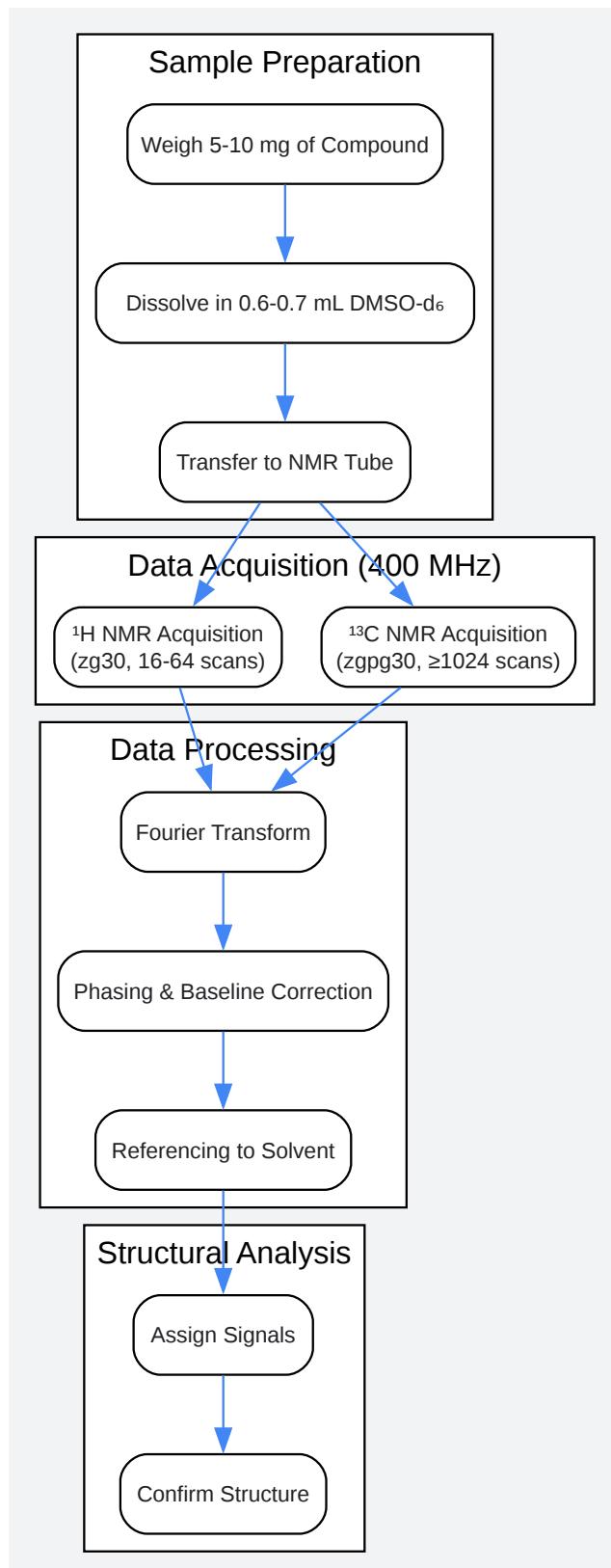
- Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for <sup>1</sup>H spectra and 1-2 Hz for <sup>13</sup>C spectra before Fourier transformation.
- Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
- Referencing: Reference the <sup>1</sup>H spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm. Reference the <sup>13</sup>C spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## Visualizations

### Molecular Structure and Atom Numbering

Caption: Molecular structure of **(3-Aminopyridin-2-yl)methanol** with atom numbering for NMR assignments.

## Experimental Workflow



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Caption: Workflow for NMR characterization of **(3-Aminopyridin-2-yl)methanol**.

## Conclusion

This application note provides a comprehensive guide for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **(3-Aminopyridin-2-yl)methanol**. The predicted spectral data, in conjunction with the detailed experimental protocols, will aid researchers in the unambiguous identification and structural verification of this compound. The provided workflows and structural diagrams offer a clear and concise overview of the process, making this a valuable resource for laboratories involved in organic synthesis and drug development.

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